molecular formula C18H20N4O3 B2696271 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 1171645-05-8

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2696271
CAS No.: 1171645-05-8
M. Wt: 340.383
InChI Key: JRTZCPSSPUYNTJ-UHFFFAOYSA-N
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Description

2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates an indole scaffold linked to a 5-ethyl-1,3,4-oxadiazole ring via a morpholinoethanone bridge. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability . This heterocyclic system is associated with a wide spectrum of biological activities . The structural architecture of this compound suggests potential for multifaceted biological interactions. Specifically, indole-based 1,3,4-oxadiazole derivatives have demonstrated significant antifungal activity in scientific studies, showing higher efficacy than some natural benchmarks . Furthermore, 1,3,4-oxadiazole derivatives are actively investigated for their anticancer potential . These compounds can act as inhibitors of critical biological targets, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in cancer therapy . The morpholine ring is a common pharmacophore that can enhance solubility and influence pharmacokinetic properties. Given its structural features, this compound is a valuable candidate for screening in antimicrobial and oncological research programs, as well as for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-16-19-20-18(25-16)14-11-22(15-6-4-3-5-13(14)15)12-17(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTZCPSSPUYNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of reagents such as polyphosphoric acid, phosphorus oxychloride, or trifluoroacetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered pharmacological properties .

Scientific Research Applications

Overview

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic organic compound that integrates an indole and an oxadiazole moiety, both known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Scientific Research Applications

The applications of this compound span various fields:

Medicinal Chemistry

This compound is under investigation for its potential:

  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways such as tyrosine kinases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It is being evaluated for its effectiveness against various bacterial strains.

Biological Research

The compound serves as a probe in biological studies to explore molecular targets and pathways involved in disease processes. Its unique structure allows researchers to modify it for enhanced activity or specificity.

Industrial Applications

In the pharmaceutical industry, it is being explored for the development of new drugs due to its promising biological activities. Additionally, it has potential uses in agrochemicals.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of cancer cells through apoptosis induction.
  • Antimicrobial Testing : The compound showed significant zones of inhibition against several strains of bacteria at varying concentrations.
  • Molecular Docking Studies : Computational studies revealed potential binding interactions with target proteins involved in cancer pathways.

Mechanism of Action

The mechanism of action of 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Indole-Oxadiazole Derivatives with Thiazolidinone Moieties
  • Example : 2-(1-((4-acetyl-5-methyl-5-(trifluoromethyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-3-(p-tolyl)thiazolidin-4-one
    • Key Differences :
  • Replaces morpholinoethanone with a thiazolidinone ring.
  • Incorporates a trifluoromethyl group, enhancing electron-withdrawing effects.
    • Impact :
  • Thiazolidinone improves antimicrobial activity but reduces solubility compared to morpholine.
  • Trifluoromethyl increases metabolic stability but may reduce CNS penetration.
Indole-Oxadiazole Derivatives with Thiol Substituents
  • Example : 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol
    • Key Differences :
  • Substitutes ethyl with a thiol group on oxadiazole.
    • Impact :
  • Thiol groups enable disulfide bond formation, increasing reactivity but reducing stability under oxidative conditions.
  • Lower hydrophobicity compared to the ethyl group in the target compound.

Substituent-Based Comparisons

Morpholinoethanone vs. Acetamide-Thiophene
  • Example : 2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide (M337-0587)
    • Key Differences :
  • Replaces morpholinoethanone with an acetamide-thiophene chain. Impact:
  • Morpholine’s oxygen atoms in the target compound improve solubility and pharmacokinetics.
Morpholinoethanone vs. Benzene-Sulfonyl Groups
  • Example : N~3~-(4-methylbenzenesulfonyl)-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-beta-alaninamide (M339-0062)
    • Key Differences :
  • Features a sulfonyl group and phenyl-oxadiazole.
    • Impact :
  • Sulfonyl groups enhance binding to serine proteases but may introduce steric hindrance.
  • The target’s morpholine avoids steric bulk, favoring interactions with flat binding pockets.

Biological Activity

The compound 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic organic molecule that incorporates both indole and oxadiazole moieties. These structural features are associated with a variety of biological activities, making this compound of significant interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

Synthesis

The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and appropriate carbonyl compounds.
  • Indole Synthesis : Indoles can be synthesized using Fischer indole synthesis or other methods involving phenylhydrazine.
  • Coupling Reaction : The final step involves coupling the indole and oxadiazole components through acylation reactions to form the desired acetamide structure.

Biological Activity

The biological activities of this compound are largely attributed to its unique combination of indole and oxadiazole structures. Below are key areas of biological activity supported by various studies.

Antimicrobial Activity

Research indicates that compounds featuring oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (mg/mL)
Compound AAntibacterial25
Compound BAntifungal50

In a study comparing oxadiazole derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 mg/mL .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as L929 (fibroblasts) have shown that certain derivatives exhibit low toxicity while maintaining high viability rates at specific concentrations. For example:

CompoundCell LineConcentration (µM)Viability (%)
Compound CL92910095
Compound DA54950120

These findings suggest that while some derivatives may induce cytotoxic effects at higher concentrations, many maintain cell viability, indicating potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cellular processes, such as proteases and integrases relevant in viral replication.
  • Gene Regulation : The presence of the oxadiazole ring may influence gene expression related to biofilm formation and microbial resistance mechanisms .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Anticancer Applications : Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific signaling pathways.
  • Antiviral Activity : Compounds with similar structural frameworks have shown promise against viral infections by disrupting viral replication cycles through enzyme inhibition.

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